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Compound of Interest

Compound Name: 3-Bromoisonicotinohydrazide

Cat. No.: B15333931 Get Quote

This technical guide provides a comprehensive overview of the chemical properties, structure,

and potential applications of 3-Bromoisonicotinohydrazide, a compound of interest for

researchers, scientists, and drug development professionals. Due to the limited availability of

direct experimental data in publicly accessible literature, this guide combines reported

information for structurally similar compounds with established principles of organic chemistry

to offer a thorough profile of the target molecule.

Chemical Structure and Properties
3-Bromoisonicotinohydrazide possesses a pyridine ring substituted with a bromine atom at

the 3-position and a hydrazide functional group at the 4-position. This structure is a derivative

of isonicotinohydrazide (isoniazid), a first-line medication in the treatment of tuberculosis.

Molecular Structure:

Caption: 2D Chemical Structure of 3-Bromoisonicotinohydrazide.

Table 1: General Chemical Properties
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Property Value Source

Molecular Formula C₆H₆BrN₃O Calculated

Molecular Weight 216.04 g/mol Calculated

CAS Number 13959-00-7 [1]

SMILES C1=CN=C(C(=C1)Br)C(=O)NN [1]

Melting Point Data not available -

Boiling Point Data not available -

Solubility

Expected to be soluble in polar

organic solvents like DMSO

and methanol.

Inferred

Spectroscopic Data (Estimated)
Directly reported spectroscopic data for 3-Bromoisonicotinohydrazide is scarce. The

following tables provide estimated values based on the analysis of a structurally similar

compound, N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide, and general principles of

spectroscopy.

Table 2: Estimated ¹H NMR Spectral Data (in DMSO-d₆)

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Pyridine-H (position 2) ~8.8 s -

Pyridine-H (position 5) ~8.6 d ~4.5

Pyridine-H (position 6) ~7.9 d ~4.5

-NH- (amide) ~10.5 bs -

-NH₂ (hydrazino) ~4.7 bs -
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Note: The chemical shifts of the pyridine protons are influenced by the bromine and hydrazide

substituents. The amide and hydrazine protons are expected to be broad singlets (bs) and their

chemical shifts can be concentration-dependent.

Table 3: Estimated ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon Chemical Shift (δ, ppm)

C=O (carbonyl) ~165

Pyridine-C (quaternary, C4) ~140

Pyridine-C (CH, C6) ~151

Pyridine-C (CH, C2) ~149

Pyridine-C (CH, C5) ~122

Pyridine-C (quaternary, C3-Br) ~118

Note: The chemical shifts are estimated based on substituent effects on the pyridine ring.

Table 4: Estimated Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group

3300-3100 N-H stretching Amide and Hydrazine

3100-3000 C-H stretching Aromatic (Pyridine)

~1670 C=O stretching Amide I

~1600, ~1480 C=C and C=N stretching Aromatic (Pyridine)

~1550 N-H bending Amide II

~1050 C-Br stretching Aryl bromide

Note: The N-H stretching bands are expected to be broad due to hydrogen bonding.

Table 5: Estimated Mass Spectrometry Data
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m/z Interpretation

215/217
[M]⁺˙ (Molecular ion peak, showing isotopic

pattern for one bromine atom)

199/201 [M - NH₂]⁺

184/186 [M - N₂H₃]⁺

156/158 [M - CONHNH₂]⁺ (Bromopyridine cation)

78 [Pyridine]⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with

approximately equal intensity.

Experimental Protocols
Proposed Synthesis of 3-Bromoisonicotinohydrazide
This protocol is based on the common method for synthesizing hydrazides from carboxylic acid

esters.

Starting Materials

Reaction Work-up Product

Methyl 3-bromoisonicotinate

Reflux in Ethanol

Hydrazine hydrate

Cooling & Precipitation Filtration Washing with cold Ethanol 3-Bromoisonicotinohydrazide

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 3-Bromoisonicotinohydrazide.

Methodology:
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Reaction Setup: To a solution of methyl 3-bromoisonicotinate (1.0 eq) in absolute ethanol,

add hydrazine hydrate (2.0-3.0 eq).

Reaction: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of

the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: After completion of the reaction, the mixture is cooled to room temperature, and

then further cooled in an ice bath to facilitate the precipitation of the product.

Isolation: The precipitated solid is collected by vacuum filtration.

Purification: The crude product is washed with cold ethanol to remove any unreacted starting

materials and impurities. The product can be further purified by recrystallization from a

suitable solvent, such as ethanol or an ethanol/water mixture.

Characterization: The final product should be characterized by melting point determination,

and its structure confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Protocol for In Vitro Anti-Tuberculosis Activity
Screening (Microplate Alamar Blue Assay - MABA)
This is a standard and widely used method to determine the Minimum Inhibitory Concentration

(MIC) of a compound against Mycobacterium tuberculosis.
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Preparation

Assay

Readout

Result

Prepare M. tuberculosis culture

Inoculate 96-well plate with culture and compound

Prepare serial dilutions of 3-Bromoisonicotinohydrazide

Incubate at 37°C for 7 days

Add Alamar Blue reagent

Incubate for 24 hours

Read fluorescence or observe color change

Determine Minimum Inhibitory Concentration (MIC)

Click to download full resolution via product page

Caption: Workflow for determining the MIC using the MABA assay.

Methodology:
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Preparation of Bacterial Inoculum: A mid-log phase culture of Mycobacterium tuberculosis

H37Rv is diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin,

dextrose, catalase) to a final concentration of approximately 1 x 10⁵ CFU/mL.

Compound Dilution: A stock solution of 3-Bromoisonicotinohydrazide in DMSO is serially

diluted in 7H9 broth in a 96-well microplate to obtain a range of final concentrations.

Inoculation: The bacterial inoculum is added to each well containing the compound dilutions.

Control wells containing only bacteria (positive control) and only media (negative control) are

also included.

Incubation: The plate is sealed and incubated at 37°C for 7 days.

Addition of Alamar Blue: After incubation, a freshly prepared solution of Alamar Blue reagent

is added to each well.

Readout: The plate is re-incubated for 24 hours, and the fluorescence is read using a

microplate reader (excitation at 530 nm, emission at 590 nm). Alternatively, a color change

from blue (no growth) to pink (growth) can be visually assessed.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

prevents the color change of the Alamar Blue reagent, indicating at least 90% inhibition of

bacterial growth.

Proposed Mechanism of Action
The primary mechanism of action for isoniazid and its derivatives is the inhibition of mycolic

acid synthesis, an essential component of the mycobacterial cell wall.
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Caption: Proposed signaling pathway for the mechanism of action of 3-
Bromoisonicotinohydrazide.

Pathway Description:

Activation: 3-Bromoisonicotinohydrazide, a prodrug, enters the Mycobacterium

tuberculosis cell.

Enzymatic Conversion: Inside the bacterium, the catalase-peroxidase enzyme, KatG,

activates the prodrug into a reactive radical species.

Adduct Formation: This radical species then covalently binds with the cofactor nicotinamide

adenine dinucleotide (NADH) to form an isonicotinoyl-NADH adduct.

Target Inhibition: The resulting adduct acts as a potent inhibitor of the enoyl-acyl carrier

protein (ACP) reductase, known as InhA.

Disruption of Mycolic Acid Synthesis: The inhibition of InhA blocks the biosynthesis of

mycolic acids, which are crucial long-chain fatty acids that form the protective outer layer of

the mycobacterial cell wall.

Cell Death: The disruption of the cell wall integrity leads to increased susceptibility to

oxidative stress and ultimately results in bacterial cell death.

This comprehensive guide provides a foundational understanding of 3-
Bromoisonicotinohydrazide for researchers and drug development professionals. Further

experimental validation is necessary to confirm the estimated properties and fully elucidate the

therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 3-
Bromoisonicotinohydrazide: Chemical Properties and Structure]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b15333931#3-
bromoisonicotinohydrazide-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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